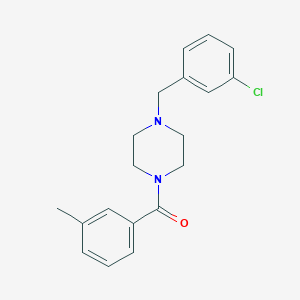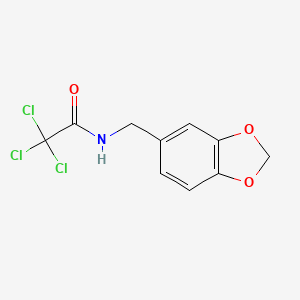
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide, commonly known as BTA, is a chemical compound that has gained attention in scientific research due to its unique properties. BTA is a white crystalline powder that is soluble in water and organic solvents. It is commonly used in laboratory experiments to investigate its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of BTA is not completely understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation. BTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
BTA has been shown to have a range of biochemical and physiological effects. Studies have suggested that BTA can modulate the expression of certain genes involved in cancer cell growth and proliferation. BTA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
実験室実験の利点と制限
One of the major advantages of using BTA in laboratory experiments is its high potency and specificity towards cancer cells. BTA has been shown to exhibit minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, the use of BTA in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the use of BTA in scientific research. One potential direction is the development of BTA-based therapies for the treatment of cancer. Another potential direction is the investigation of BTA's mechanism of action and its potential use in other disease conditions. Further studies are also needed to optimize the synthesis method of BTA and to explore its potential use in combination with other anti-cancer agents.
In conclusion, BTA is a promising compound that has gained attention in scientific research for its unique properties. Its potential use in cancer therapy and other disease conditions warrants further investigation and optimization of its synthesis method.
合成法
BTA can be synthesized through a multistep process starting from commercially available compounds. The synthesis method involves the reaction of 1,3-benzodioxole with trichloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure BTA.
科学的研究の応用
BTA has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BTA is in the field of cancer research. Studies have shown that BTA exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2,2-trichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO3/c11-10(12,13)9(15)14-4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMYTZARCNUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)
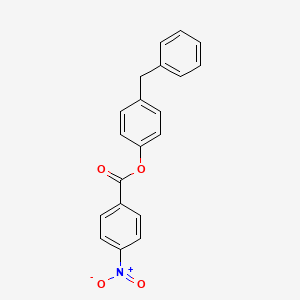
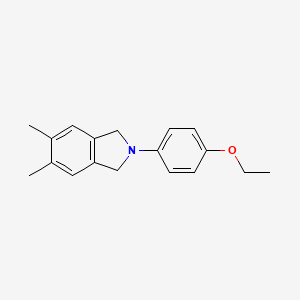

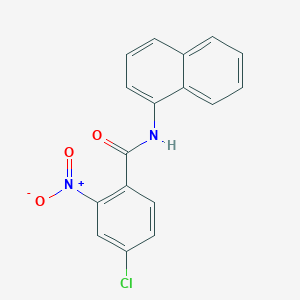
![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)
![2-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5811319.png)
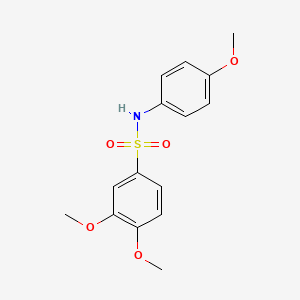
![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)

![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
